molecular formula C19H30O3 B1673029 beta-AET CAS No. 2697-85-0

beta-AET

Cat. No.: B1673029
CAS No.: 2697-85-0
M. Wt: 306.4 g/mol
InChI Key: OEVZKEVBDIDVOI-YSZCXEEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of HE-2200 involves multiple steps, starting from the precursor compound androst-5-ene. The synthetic route typically includes hydroxylation reactions to introduce hydroxyl groups at the 3β, 7β, and 17β positions. The reaction conditions often involve the use of specific catalysts and reagents to achieve the desired stereochemistry and yield. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

HE-2200 undergoes various types of chemical reactions, including:

    Oxidation: HE-2200 can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert HE-2200 to its corresponding alcohols or alkanes.

    Substitution: HE-2200 can undergo substitution reactions where hydroxyl groups are replaced by other functional groups such as halogens or alkyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

HE-2200 exerts its effects primarily through its interaction with androgen receptors. As an androgen receptor agonist, it modulates the activity of these receptors, leading to various downstream effects. The molecular targets and pathways involved include the regulation of gene expression related to immune response and inflammation .

Comparison with Similar Compounds

HE-2200 can be compared with other similar compounds such as androstenetriol and other steroidal immunomodulators. What sets HE-2200 apart is its specific hydroxylation pattern, which contributes to its unique biological activity and therapeutic potential. Similar compounds include:

HE-2200’s distinct structure and mechanism of action make it a promising candidate for further research and development in various therapeutic areas.

Properties

IUPAC Name

(3S,7R,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7,17-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O3/c1-18-7-5-12(20)9-11(18)10-15(21)17-13-3-4-16(22)19(13,2)8-6-14(17)18/h10,12-17,20-22H,3-9H2,1-2H3/t12-,13-,14-,15-,16-,17-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEVZKEVBDIDVOI-YSZCXEEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)C(C=C4C3(CCC(C4)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)[C@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201043225
Record name (3beta,17beta)-Androst-5-ene-3,7,17-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201043225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2697-85-0
Record name HE-2200
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002697850
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HE-2200
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06257
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (3beta,17beta)-Androst-5-ene-3,7,17-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201043225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HE-2200
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0CZ537GC8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
beta-AET
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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